N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a carbamoyl group at position 3, and a benzo[d]thiazole-2-carboxamide moiety at position 2. This structure is part of a broader class of molecules investigated for their biological activities, particularly as enzyme inhibitors (e.g., APE1) and cytotoxic agents . The acetyl and carbamoyl groups enhance metabolic stability and target binding, while the benzo[d]thiazole moiety contributes to π-π stacking interactions in enzymatic pockets .
Properties
IUPAC Name |
N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)15(19)24)21-16(25)18-20-11-4-2-3-5-12(11)26-18/h2-5H,6-8H2,1H3,(H2,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBPKXOCDCNSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with tubulin. Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell structure, enabling cell movement, and are involved in several key cellular processes, including mitosis.
Mode of Action
Based on the structural similarity to other antitubulin agents, it can be hypothesized that it may bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptotic cell death.
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which is a critical component of the cell’s cytoskeleton. Disruption of these dynamics can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis.
Result of Action
The result of the compound’s action, based on similar antitubulin agents, is the inhibition of cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death.
Biological Activity
N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C18H16N4O3S2
- Molecular Weight : 400.47 g/mol
- CAS Number : 864927-67-3
- Purity : Typically 95% .
The compound exhibits various biological activities primarily through its interaction with cellular pathways involved in cancer progression. The mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that the compound significantly inhibits the growth of human leukemia cell lines (e.g., HL-60) and colon carcinoma cells (HT-29) by inducing apoptosis and cell cycle arrest .
- Antineoplastic Activity : The compound has demonstrated antitumor activity in vitro, reducing cell viability by over three logs at concentrations as low as 150 µM .
- Targeting Specific Pathways : It is suggested that this compound may target specific signaling pathways involved in tumor growth and metastasis, although detailed mechanistic studies are still required to elucidate these pathways fully.
Research Findings and Case Studies
Recent studies have focused on the antitumor properties of this compound:
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity. Modifications to the thieno[2,3-c]pyridine core and the benzo[d]thiazole moiety can enhance or diminish its potency against specific cancer types.
Scientific Research Applications
N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide is a research compound with potential biological activities, especially in cancer research. It has the molecular formula C18H16N4O3S2 and a molecular weight of 400.47 g/mol. The purity is usually around 95%.
Mechanism of Action
The compound's primary targets have yet to be identified; however, similar structures interact with tubulin. It is believed that this compound interacts with tubulin and affects microtubule dynamics, which are critical for cell division, intracellular transport, and cell shape maintenance. Disrupting these dynamics can lead to cell cycle arrest and apoptosis, inhibiting cancer cell growth. Studies show IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines.
Biological Activity
this compound exhibits biological activities through its interaction with cellular pathways involved in cancer progression.
- Inhibition of Cell Proliferation Studies have shown that the compound significantly inhibits the growth of human leukemia cell lines (e.g., HL-60) and colon carcinoma cells (HT-29) by inducing apoptosis and cell cycle arrest.
- Antineoplastic Activity The compound has demonstrated antitumor activity in vitro, reducing cell viability by over three logs at concentrations as low as 150 µM.
- Targeting Specific Pathways It is suggested that this compound may target specific signaling pathways involved in tumor growth and metastasis, although detailed mechanistic studies are still required to elucidate these pathways fully.
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity. Modifications to the thieno[2,3-c]pyridine core and the benzo[d]thiazole moiety can enhance or diminish its potency against specific cancer types.
Properties
The properties of this compound include:
- IUPAC Name : N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide
- InChI : InChI=1S/C18H16N4O3S2/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)15(19)24)21-16(25)18-20-11-4-2-3-5-12(11)26-18/h2-5H,6-8H2,1H3,(H2,19,24)(H,21,25)
- InChI Key : IDBPKXOCDCNSKG-UHFFFAOYSA-N
- Canonical SMILES : CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3
- Molecular Formula : C18H16N4O3S2
- Molecular Weight : 400.5 g/mol
Chemical Reactions Analysis
Core Assembly via Knoevenagel Condensation
The thieno[2,3-c]pyridine scaffold is synthesized through a base-catalyzed Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde (Figure 1A). This forms the fused bicyclic system with 72-85% yield under reflux in ethanol using piperidine as a catalyst.
Amide Coupling for Carboxamide Installation
The terminal carboxamide group is introduced via carbodiimide-mediated coupling between the thienopyridine amine and benzo[d]thiazole-2-carboxylic acid. Optimal conditions use EDCl/HOBt in DMF at 0–5°C, achieving >90% coupling efficiency .
Carbamoyl Group Transformations
The 3-carbamoyl moiety (-CONH₂) undergoes:
- Hydrolysis : Forms -COOH under 6M HCl at 100°C (24 hr, 68% yield) .
- Nucleophilic Substitution : Reacts with alkyl halides (e.g., MeI) in DMF/K₂CO₃ to yield N-alkyl derivatives .
Acetyl Group Reactivity
The 6-acetyl group participates in:
- Enolate Formation : Deprotonation with LDA at -78°C enables alkylation with electrophiles (e.g., benzyl bromide) .
- Reductive Amination : Conversion to -CH₂NH-R via NaBH₃CN/amine systems.
Benzothiazole Ring Functionalization
Electrophilic aromatic substitution occurs at the C5 position of benzothiazole under nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeCl₃) .
Thienopyridine Ring Opening
Treatment with mCPBA (3 equiv) in CH₂Cl₂ induces sulfoxide formation, followed by thermal elimination to open the thiophene ring .
Reaction Optimization Data
Stability Under Pharmacological Conditions
- pH Stability : Stable in pH 2–8 (PBS, 37°C, 72 hr); degradation >10% occurs at pH >9 due to amide hydrolysis .
- Thermal Degradation : Decomposes above 220°C via retro-Diels-Alder cleavage of the thienopyridine ring.
Case Study: Radiolabeling for Biodistribution
Introduction of ¹²⁵I at the benzothiazole C5 position via iododestannylation:
- Stannylation with Bu₃SnCl/Pd(PPh₃)₄ (80°C, 12 hr).
- Radioiodination using Na¹²⁵I/Chloramine-T (RT, 30 min) .
Achieved specific activity: 2.15 Ci/μmol, radiochemical purity >98% .
This compound's reactivity profile enables rational derivatization for optimizing pharmacokinetic properties while retaining core biological activity. Controlled functionalization of the carbamoyl and acetyl groups provides a versatile strategy for prodrug development or targeting specific enzyme isoforms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
The 6-position substituents significantly influence pharmacokinetics and potency:
Substituent Variations at Position 3
The 3-position modulates electronic properties and hydrogen bonding:
Heterocyclic Moieties at Position 2
The benzo[d]thiazole-2-carboxamide in the target compound contrasts with other heterocycles:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Condensation of benzo[d]thiazole-2-carboxylic acid derivatives with tetrahydrothieno-pyridine precursors under reflux in anhydrous solvents (e.g., CH₂Cl₂ or DMF) .
- Step 2 : Acetylation and carbamoylation of intermediates, requiring precise pH control (6.5–7.5) and temperatures (60–80°C) to avoid side reactions .
- Key Parameters : Reaction time (12–24 hrs), solvent polarity, and catalyst choice (e.g., triethylamine for amide bond formation) .
Q. Which analytical techniques are most effective for confirming the compound’s structural identity and purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm), acetyl groups (δ 2.1–2.3 ppm), and tetrahydrothieno ring protons (δ 3.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ~500–550 g/mol) and isotopic patterns .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in ¹³C NMR signals for carbamoyl groups (δ 165–170 ppm) may arise from tautomerism or solvent effects.
- Methodology :
- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?
- Solubility Enhancement :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
- pH Adjustment : Buffers (pH 7.4) to stabilize ionizable groups (e.g., carboxamide) .
- Stability Testing :
- Forced Degradation : Expose to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation pathways .
- LC-MS/MS : Quantify degradation products and establish stability-indicating methods .
Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar analogs?
- Root Cause : Subtle structural differences (e.g., methyl vs. ethyl substituents) alter target binding .
- Resolution :
- SAR Studies : Systematically modify substituents (e.g., acetyl, carbamoyl) and test against specific targets (e.g., kinase enzymes) .
- Molecular Docking : Compare binding modes using crystal structures (e.g., PDB ID 1ATP for kinase targets) .
Experimental Design for Pharmacokinetics
Q. What methodologies are recommended for in vivo pharmacokinetic profiling?
- Animal Models : Administer IV/PO doses (5–20 mg/kg) in rodents and collect plasma samples over 24 hrs .
- Analytical Workflow :
- Sample Preparation : Protein precipitation with acetonitrile followed by SPE .
- LC-MS/MS Quantification : MRM transitions for parent ion (m/z 503 → 385) and metabolites .
- Key Parameters : AUC, Cₘₐₓ, t₁/₂, and bioavailability calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
